Cas no 170735-26-9 (2-(3-Chlorophenoxy)acetimidamide)

2-(3-Chlorophenoxy)acetimidamide is a chlorinated phenoxy derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chlorophenoxy moiety linked to an acetimidamide group, offering reactivity useful in synthetic chemistry. The compound may serve as an intermediate in the development of biologically active molecules, including enzyme inhibitors or antimicrobial agents. Its chlorine substitution enhances stability and influences electronic properties, making it valuable for structure-activity relationship studies. The acetimidamide functionality provides a versatile handle for further derivatization, enabling the synthesis of more complex heterocycles or targeted compounds. Proper handling is advised due to its reactive nature. Research-grade purity ensures consistency in experimental outcomes.
2-(3-Chlorophenoxy)acetimidamide structure
170735-26-9 structure
Product Name:2-(3-Chlorophenoxy)acetimidamide
CAS No:170735-26-9
MF:C8H9ClN2O
MW:184.62286067009
CID:111362
PubChem ID:15561337
Update Time:2025-10-31

2-(3-Chlorophenoxy)acetimidamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Chlorophenoxy)acetimidamide
    • 2-(3-CHLORO-PHENOXY)ACETAMIDINE
    • 2-(3-chlorophenoxy)ethanimidamide
    • 2-(3-chlorophenoxy)ethanimidamide(SALTDATA: HCl 0.15NH4Cl)
    • Ethanimidamide,2-(3-chlorophenoxy)-
    • 2-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-4-YL]ACETIC ACID
    • 2-(3-Chlorophenoxy)acetamidine
    • Ethanimidamide,2-(3-chlorophenoxy)
    • CHEMBL4293101
    • SCHEMBL7782156
    • BDBM50465587
    • (3-Chlorophenoxy)ethanimidamide
    • DTXSID30574204
    • FT-0731477
    • 170735-26-9
    • AKOS000182098
    • DB-011941
    • MDL: MFCD09055319
    • Inchi: 1S/C8H9ClN2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11)
    • InChI Key: GQIZPSYLKHRSNS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)OCC(=N)N

Computed Properties

  • Exact Mass: 184.04000
  • Monoisotopic Mass: 184.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 59.1Ų

Experimental Properties

  • PSA: 59.10000
  • LogP: 2.45480

2-(3-Chlorophenoxy)acetimidamide Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2-(3-Chlorophenoxy)acetimidamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1534930-250mg
2-(3-Chlorophenoxy)acetimidamide
170735-26-9 98%
250mg
¥1078 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1534930-1g
2-(3-Chlorophenoxy)acetimidamide
170735-26-9 98%
1g
¥2998 2023-04-15

Additional information on 2-(3-Chlorophenoxy)acetimidamide

Comprehensive Overview of 2-(3-Chlorophenoxy)acetimidamide (CAS No. 170735-26-9): Properties, Applications, and Research Insights

2-(3-Chlorophenoxy)acetimidamide (CAS No. 170735-26-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its imidamide functional group and chlorophenoxy moiety, serves as a versatile intermediate in synthetic chemistry. Its unique structure enables applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. Researchers are increasingly exploring its potential due to its bioactive properties and compatibility with modern green chemistry protocols.

The growing interest in 2-(3-Chlorophenoxy)acetimidamide aligns with broader trends in sustainable synthesis and precision medicine. As industries prioritize eco-friendly solvents and atom-efficient reactions, this compound's role in catalytic processes has become a focal point. Recent studies highlight its utility in constructing heterocyclic scaffolds, which are pivotal for designing next-generation therapeutics. Moreover, its low toxicity profile makes it a candidate for crop protection formulations, addressing global demands for safer agrochemicals.

From a molecular perspective, CAS No. 170735-26-9 exhibits notable stereoelectronic effects due to the interplay between its chloro-substituted aromatic ring and the acetimidamide side chain. These features influence its binding affinity in biological systems, a topic frequently searched by chemists investigating structure-activity relationships (SAR). Computational modeling studies suggest that modifications to its core structure could enhance target selectivity, a key consideration for drug repurposing initiatives.

In the context of industrial scalability, 2-(3-Chlorophenoxy)acetimidamide presents challenges and opportunities. Its synthesis typically involves multistep reactions with stringent purification requirements, prompting innovations in continuous flow chemistry. Manufacturers are optimizing protocols to reduce energy consumption while maintaining high yield, reflecting the industry's shift toward circular economy principles. Analytical techniques like HPLC-MS and NMR spectroscopy remain critical for quality control, ensuring compliance with Good Manufacturing Practices (GMP).

Emerging applications of 170735-26-9 extend to material science, where its derivatives contribute to smart coatings and polymeric matrices. The compound's ability to form hydrogen-bonded networks is exploited in designing self-healing materials, a trending topic in nanotechnology forums. Additionally, its photostability under UV irradiation makes it relevant for advanced photoresists used in microelectronics fabrication.

For researchers sourcing CAS 170735-26-9, understanding its storage conditions and handling precautions is essential. While not classified as hazardous, proper desiccation and protection from oxidative degradation are recommended to preserve its integrity. Suppliers often provide technical datasheets detailing solubility parameters and compatibility with common reagents, addressing frequent queries from process chemists.

The future trajectory of 2-(3-Chlorophenoxy)acetimidamide research intersects with artificial intelligence in chemistry. Predictive algorithms are being trained to optimize its derivatization pathways, accelerating the discovery of high-value analogs. Collaborative efforts between academia and industry aim to map its metabolic pathways, particularly for biocatalysis applications. As regulatory frameworks evolve, this compound's environmental fate and biodegradability will likely become central to its commercial adoption.

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